molecular formula C25H23N5O3S B2409672 2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034622-55-2

2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2409672
CAS No.: 2034622-55-2
M. Wt: 473.55
InChI Key: NEEXWZJIPPJOGF-UHFFFAOYSA-N
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Description

2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H23N5O3S and its molecular weight is 473.55. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c31-24-18-6-1-4-17-5-2-7-19(22(17)18)25(32)30(24)14-13-28-9-11-29(12-10-28)16-21-26-27-23(33-21)20-8-3-15-34-20/h1-8,15H,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXWZJIPPJOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NN=C(O5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure

The compound belongs to a class of derivatives that include thiophenes and oxadiazoles, which are known for their diverse biological activities. The structure can be broken down into several key components:

  • Thiophen-2-yl group : Known for its role in enhancing biological activity.
  • Oxadiazole moiety : Associated with various pharmacological effects.
  • Piperazine ring : Often contributes to the modulation of receptor activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene groups exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The specific compound is believed to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Activity Type Target Organisms Efficacy
AntibacterialGram-positive bacteria (e.g., Staphylococcus aureus)Significant inhibition observed
AntifungalVarious fungal strainsModerate activity reported

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that oxadiazole derivatives can induce cytotoxic effects on various cancer cell lines. For instance, it was reported that similar compounds exhibited IC50 values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

Cancer Cell Line IC50 Value (µM)
HeLa~10
CaCo-2~15

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may function through multiple pathways:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit critical enzymes such as carbonic anhydrase and histone deacetylases.
  • Receptor Interaction : The piperazine component suggests potential interactions with neurotransmitter receptors or other cellular targets.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antiviral Activity : A related derivative was tested against dengue virus and showed effective inhibition of viral polymerase, indicating potential as an antiviral agent .
  • In Vivo Studies : Animal model studies have demonstrated the anticancer effects of similar oxadiazole compounds, where significant tumor reduction was observed following treatment.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The benzo[de]isoquinoline moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism involving the disruption of cellular processes essential for tumor growth .

Antimicrobial Activity

The presence of the oxadiazole and thiophene groups contributes to the compound's antimicrobial properties. Various derivatives have shown effectiveness against a range of bacterial and fungal pathogens, making them candidates for developing new antibiotics . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting vital enzymatic pathways.

Organic Electronics

The unique structural features of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene unit is particularly valuable due to its electronic properties, which can enhance charge transport and light absorption in these devices .

Photophysical Properties

Research has shown that compounds containing benzo[de]isoquinoline derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. These properties can be harnessed in sensors and imaging applications, where fluorescence is used to detect specific biomolecules or environmental changes .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring through cyclization reactions involving thiophenes and piperazines. Various methods have been documented for synthesizing similar compounds, often focusing on optimizing yield and purity through different reaction conditions .

Characterization Techniques

Characterization of the synthesized compounds is crucial for confirming their structure and understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to elucidate molecular structures and confirm the presence of functional groups .

A notable case study evaluated the biological activity of related oxadiazole derivatives against various cancer cell lines, demonstrating significant cytotoxicity linked to structural variations within the compounds. This study provided insights into how modifications can enhance therapeutic efficacy while minimizing toxicity .

Material Performance Testing

Another study focused on the application of thiophene-containing compounds in organic solar cells, where their performance was benchmarked against standard materials. Results indicated improved efficiency due to better charge mobility and light absorption characteristics attributed to the unique molecular structure of these compounds .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound comprises a benzo[de]isoquinoline-dione core linked via an ethyl chain to a piperazine group, which is further substituted with a 1,3,4-oxadiazole ring bearing a thiophene moiety. The benzo[de]isoquinoline-dione core contributes to planar aromaticity, facilitating intercalation with biomolecules, while the piperazine and oxadiazole-thiophene groups enhance solubility and target-specific interactions (e.g., hydrogen bonding, π-π stacking). Structural analogs with similar cores, such as naphthalimide derivatives, exhibit fluorescent properties and anticancer activity, suggesting comparable mechanisms .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is typically employed:

  • Step 1: Cyclization of a hydrazide intermediate with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
  • Step 2: Alkylation of piperazine with a bromoethyl-benzoisoquinoline-dione precursor.
  • Step 3: Coupling the oxadiazole-thiophene moiety to the piperazine group via a methylene linker. Key conditions include using POCl₃ for cyclization, DMF as a solvent, and microwave-assisted reactions to improve yields (reported up to 68% in analogous syntheses) .

Q. How should researchers characterize the compound’s purity and structure?

  • Purity: HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
  • Structure:
  • ¹H/¹³C NMR: Confirm substituent integration and coupling patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, piperazine methylene at δ 3.4–3.7 ppm).
  • X-ray crystallography: Resolve crystal packing and stereochemistry, as demonstrated for related oxadiazole-piperazine-thiophene derivatives .
  • High-resolution mass spectrometry (HR-MS): Validate molecular formula (e.g., C₂₇H₂₃N₅O₃S).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Catalyst screening: Use Pd(OAc)₂ with Xantphos for Suzuki-Miyaura couplings (if applicable).
  • Solvent effects: Replace DMF with dichloromethane to reduce side reactions.
  • Temperature control: Microwave irradiation at 100°C for 30 minutes improves reaction efficiency (yields increased by ~20% in similar systems) .
  • Workup: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) before final coupling.

Q. What strategies are effective for analyzing contradictory biological activity data across studies?

  • Assay standardization: Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time). For antimicrobial studies, use CLSI guidelines.
  • Substituent effects: Test analogs with modified thiophene or oxadiazole groups to isolate activity contributors. For example, replacing thiophene with phenyl may reduce anticancer potency due to weaker π-π interactions .
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or kinase enzymes .

Q. How can molecular docking studies be designed to elucidate binding mechanisms?

  • Target selection: Prioritize proteins with known interactions with benzo[de]isoquinoline-dione (e.g., DNA gyrase) or oxadiazole (e.g., COX-2).
  • Ligand preparation: Generate 3D conformers of the compound using Open Babel, accounting for tautomeric states of the oxadiazole ring.
  • Docking parameters: Use a grid box centered on the active site (e.g., 20 ų for DNA intercalation studies). Validate results with MD simulations (100 ns trajectories) to assess binding stability .

Q. What analytical techniques resolve discrepancies in spectral data interpretation?

  • 2D NMR (HSQC, HMBC): Assign ambiguous signals (e.g., distinguishing piperazine N-CH₂ from oxadiazole CH₂).
  • Variable-temperature NMR: Identify dynamic processes (e.g., piperazine ring flipping) that obscure integrations.
  • Comparative analysis: Cross-reference with published spectra of structurally related compounds, such as 3-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione .

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